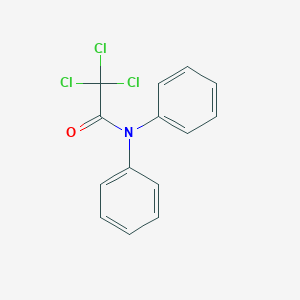![molecular formula C24H24O B14685818 Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone CAS No. 36278-07-6](/img/structure/B14685818.png)
Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone is an organic compound with the molecular formula C24H24O and a molecular weight of 328.45 g/mol This compound features a cyclohexyl group attached to a methanone moiety, which is further substituted with a naphthalen-1-ylmethyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation reaction, where cyclohexyl ketone is reacted with 2-(naphthalen-1-ylmethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylphenylmethanone: Lacks the naphthalen-1-ylmethyl group, resulting in different chemical properties and applications.
Naphthalen-1-ylmethylphenylmethanone: Lacks the cyclohexyl group, affecting its reactivity and biological activity.
Uniqueness
Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone is unique due to its combination of cyclohexyl, phenyl, and naphthyl groups, which confer distinct chemical and biological properties. This structural complexity makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
36278-07-6 |
|---|---|
Molecular Formula |
C24H24O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
cyclohexyl-[2-(naphthalen-1-ylmethyl)phenyl]methanone |
InChI |
InChI=1S/C24H24O/c25-24(19-10-2-1-3-11-19)23-16-7-5-12-21(23)17-20-14-8-13-18-9-4-6-15-22(18)20/h4-9,12-16,19H,1-3,10-11,17H2 |
InChI Key |
KWHDOWJGPCZGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)





![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)

